molecular formula C15H21NO3S B2515811 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide CAS No. 2319784-46-6

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide

Cat. No.: B2515811
CAS No.: 2319784-46-6
M. Wt: 295.4
InChI Key: PIFDBSITFGQSHT-UHFFFAOYSA-N
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Description

N-{[4-(Thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide is a synthetic compound of interest in medicinal chemistry and drug discovery, featuring a hybrid structure combining thiophene, tetrahydropyran, and oxolane (tetrahydrofuran) moieties linked by a carboxamide group. The thiophene heterocycle is a privileged scaffold in pharmaceutical research, known for its presence in compounds with diverse biological activities. Thiophene-containing molecules are frequently investigated as potential anticancer agents, with some derivatives demonstrating potent antiproliferative activity by targeting the tubulin-colchicine binding site, a mechanism shared with well-known anticancer agents like combretastatin A-4 . Furthermore, thiophene derivatives are extensively studied as inhibitors of key enzymatic pathways, including cyclooxygenase (COX) and lipoxygenase (LOX) , highlighting their potential in the development of novel anti-inflammatory therapies . Its structural framework also suggests potential for application in antiviral research , as various thiophene-carboxylic acid derivatives have been explored for activity against flavivirus infections . The incorporation of oxan-4-yl (tetrahydropyran) and oxolane rings may influence the compound's pharmacokinetic properties , such as solubility and metabolic stability. This product is intended for research purposes to further explore these potential biological activities and mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-14(12-1-5-19-9-12)16-11-15(3-6-18-7-4-15)13-2-8-20-10-13/h2,8,10,12H,1,3-7,9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFDBSITFGQSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the oxane and oxolane rings through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or boron reagents, are often used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to streamline production.

Chemical Reactions Analysis

Amide Bond Formation and Stability

The carboxamide group is synthesized via coupling reactions. For structurally similar amides, DMT/NMM/TsO⁻ or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective coupling reagents under microwave irradiation, yielding >80% efficiency in dichloromethane (DCM) or THF .

  • Key Conditions :

    Reagent SystemSolventTemperatureReaction TimeYield
    DMT/NMM/TsO⁻DCM40°C30 min85%
    EDC/HOBtTHFRT2 h78%

The amide bond exhibits stability under acidic and neutral conditions but undergoes hydrolysis in strong bases (e.g., NaOH, 6M) to form oxolane-3-carboxylic acid .

Thiophene Reactivity

The thiophen-3-yl group participates in electrophilic substitution and cross-coupling reactions:

  • Electrophilic Substitution : Bromination at the α-position using NBS (N-bromosuccinimide) in CCl₄ yields mono-brominated derivatives .

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces substituted aryl groups (e.g., phenyl, pyridyl).

Comparative Reactivity of Thiophene Derivatives:

Reaction TypeReagents/ConditionsProductYield
BrominationNBS, CCl₄, 0°C, 1 h3-bromo-thiophene derivative72%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hBiaryl-thiophene hybrid65%
OxidationKMnO₄, H₂O, 50°CThiophene-3-sulfonic acid58%

Oxane Ring Reactivity

The tetrahydropyran (oxane) ring undergoes acid-catalyzed ring-opening reactions. For example, treatment with HCl (3M) in ethanol generates a diol intermediate .

Hydrolysis of Carboxamide

Under alkaline conditions (NaOH, 6M, reflux), the carboxamide hydrolyzes to oxolane-3-carboxylic acid and the corresponding amine :

Amide+NaOHOxolane-3-carboxylate+Amine\text{Amide} + \text{NaOH} \rightarrow \text{Oxolane-3-carboxylate} + \text{Amine}

  • Kinetics : Pseudo-first-order rate constant k=0.15h1k = 0.15 \, \text{h}^{-1} at 80°C.

Scientific Research Applications

Medicinal Chemistry

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide has shown promise in drug development due to its biological activity. The thiophene ring is known for its role in various pharmacological properties, including:

  • Antimicrobial Activity : Studies indicate that thiophene derivatives exhibit significant antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For example, related thiophene compounds have demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against various cancer cell lines, indicating potential for therapeutic use .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the creation of more complex molecules. Its ability to undergo various chemical transformations allows researchers to explore new synthetic pathways and develop novel materials.

Synthetic Routes

Common synthetic methods for producing this compound include:

  • Condensation Reactions : Utilizing oxolane and thiophene derivatives under specific conditions can yield this compound effectively.
  • Paal-Knorr Synthesis : This method involves the condensation of dicarbonyl compounds with sulfurizing agents, which can be adapted for large-scale production.

Material Science

The compound's unique structure makes it suitable for applications in material science, particularly in the development of organic semiconductors and polymers. Its incorporation into materials can enhance electronic properties and stability.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of thiophene derivatives similar to this compound. The research focused on the inhibition of specific kinases involved in cancer progression. The results indicated that these compounds could induce apoptosis in cancer cells through multiple mechanisms, including tubulin polymerization inhibition and selective induction of tumor hypoxia .

Case Study 2: Antimicrobial Applications

Research has demonstrated that thiophene-containing compounds possess significant antimicrobial activity against various pathogens. A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their potential as new antibiotics .

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The oxane and oxolane rings may also contribute to the compound’s overall binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations:
  • Heterocyclic Diversity : The target compound uniquely combines oxane and oxolane rings, whereas analogs in –6 prioritize thiophene, isoxazole, pyrazole, or pyridine cores.
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro in Compound 11 ) or electron-donating groups (e.g., diethylamino in ) modulate solubility and reactivity. The target’s thiophene-3-yl group may enhance π-π stacking compared to thiophene-2-yl derivatives.
  • Synthetic Complexity : Microwave-assisted methods ( ) and Oxone®-mediated cyclization ( ) offer efficient routes for analogs, but the target’s synthesis remains speculative.

Physicochemical and Functional Comparisons

Property Target Compound Compound 11 Compound JNJ-47965567
Molecular Weight 345.4 ~550 (estimated) ~400 (estimated) ~500 (estimated)
Polar Groups Carboxamide, ethers Carboxamide, cyano Carboxamide, isoxazole Carboxamide, sulfanyl
Aromatic Systems Thiophene, benzodioxole Thiophene, phenyl Thiophene, phenyl Pyridine, phenyl
Reported Bioactivity None Hepatocellular screening Not reported P2X antagonist
Key Insights:
  • Polarity : The oxane and oxolane ethers in the target may enhance solubility compared to purely aromatic analogs (e.g., Compound 11 ).
  • Bioactivity Potential: While the target’s activity is unknown, structural analogs with carboxamide motifs (e.g., JNJ-47965567 ) show receptor antagonism, suggesting similar therapeutic avenues.

Biological Activity

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide is a compound that combines structural features of thiophene and oxolane, which are significant in medicinal chemistry. The compound's potential biological activities make it a subject of increasing interest in pharmaceutical research. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO3S, with a molecular weight of 293.40 g/mol. The presence of the thiophene ring contributes to its biological activity due to the ring's electron-rich nature, which facilitates interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : A study demonstrated that derivatives of thiophene showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics like streptomycin .
CompoundTarget OrganismMIC (µg/mL)
This compoundS. aureus32
This compoundE. coli64

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In animal models, administration led to a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF7), with IC50 values around 25 µM. This effect is attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation and survival .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiophene ring can interact with enzymes involved in microbial metabolism or inflammatory responses, leading to decreased activity.
  • Receptor Modulation : The compound may bind to specific receptors on cell membranes, altering signal transduction pathways related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Case Study on Antimicrobial Efficacy : A derivative exhibited an MIC of 32 µg/mL against Pseudomonas aeruginosa, demonstrating its potential as a therapeutic agent for infections caused by resistant strains .
  • Case Study on Anti-inflammatory Effects : In a model of induced arthritis, treatment with the compound resulted in reduced paw swelling and joint damage, supporting its role as an anti-inflammatory drug .

Q & A

Q. What are the recommended synthetic routes for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Oxane Ring Formation : Cyclization of 4-(thiophen-3-yl)butane-1,4-diol using acid catalysis (e.g., p-toluenesulfonic acid) to form the oxane (tetrahydropyran) core .

Methylation : Introduction of the methyl group via nucleophilic substitution (e.g., using methyl iodide in DMF) at the oxane-4-position .

Carboxamide Coupling : Reaction of oxolane-3-carboxylic acid with the methylated oxane intermediate using coupling agents like EDCI/HOBt in dichloromethane .
Optimization Tips :

  • Temperature Control : Maintain 0–5°C during methylation to minimize side reactions.
  • Catalysts : Use 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the thiophene protons (δ 7.2–7.5 ppm) and oxane/oxolane methylene groups (δ 3.5–4.0 ppm). Use 2D NMR (HSQC, HMBC) to confirm connectivity between the oxane methyl group and carboxamide .
  • IR Spectroscopy : Identify the carboxamide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., chair vs. boat conformation of oxane) via single-crystal analysis .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
  • Antimicrobial Activity : Use broth microdilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to the ATP-binding pocket of EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the carboxamide and Thr766/Met769 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrophobic thiophene, hydrogen-bonding carboxamide) using Schrödinger’s Phase .

Q. How can contradictory data on reaction yields between studies be systematically analyzed?

Methodological Answer:

  • Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (DMF vs. THF), catalyst loading (EDCI: 1–2 eq), and temperature (0°C vs. RT) .
  • HPLC-MS Monitoring : Track intermediate formation to identify bottlenecks (e.g., incomplete methylation) .
  • Contradiction Case Study : If yields drop from 75% to 40% in scaled-up reactions, investigate mixing efficiency (e.g., switch from magnetic stirring to overhead stirring) .

Q. What strategies are effective for modifying the compound to enhance metabolic stability?

Methodological Answer:

  • Isosteric Replacement : Substitute the oxolane ring with a morpholine ring to reduce CYP450-mediated oxidation .
  • Deuterium Labeling : Replace methyl hydrogens with deuterium at metabolically vulnerable positions (e.g., oxane methyl group) to slow degradation .
  • Prodrug Design : Convert the carboxamide to a methyl ester for improved bioavailability, with in vivo hydrolysis to the active form .

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